molecular formula C19H27N3O3 B11813749 tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11813749
M. Wt: 345.4 g/mol
InChI Key: KGTNWRBYWUIJJQ-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate apart is its unique combination of functional groups and rings, which provide it with distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(15-8-9-15)17-10-7-14(12-20-17)16-6-4-5-11-21(16)13-23/h7,10,12-13,15-16H,4-6,8-9,11H2,1-3H3

InChI Key

KGTNWRBYWUIJJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

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